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Compound of Interest

Compound Name:
2-(4-Methylpiperazin-1-

yl)pyrimidin-4-amine

Cat. No.: B1418839 Get Quote

In the landscape of modern drug discovery, the strategic combination of well-established

pharmacophores is a cornerstone of rational drug design. The pyrimidine ring is a

quintessential heterocyclic motif, forming the backbone of nucleobases in DNA and RNA and

appearing in a vast array of approved therapeutic agents.[1] Its nitrogen-rich structure allows

for a multitude of hydrogen bonding interactions, making it a frequent component in molecules

targeting enzymes like kinases.[2][3] Similarly, the piperazine moiety is recognized as a

"privileged scaffold," often incorporated to enhance aqueous solubility, modulate

pharmacokinetic properties, and provide a versatile linker to engage with biological targets.[4]

[5]

This guide focuses on the chemical properties and synthetic utility of 2-(4-Methylpiperazin-1-
yl)pyrimidin-4-amine (CAS: 57005-71-7), a molecule that synergistically combines these two

powerful fragments. As a bifunctional scaffold, it presents a unique topology: the pyrimidine-4-

amine portion acts as an excellent bioisostere for purine bases and is a known hinge-binding

motif, while the 2-(4-methylpiperazin-1-yl) group offers a vector for further chemical

modification to optimize potency, selectivity, and drug metabolism and pharmacokinetics

(DMPK) profiles. This document serves as a technical resource for researchers and drug

development professionals, providing core chemical data, validated synthetic protocols, and

insights into its application as a foundational building block for novel therapeutics.
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PART 1: Core Physicochemical and Structural
Properties
Understanding the fundamental properties of a chemical scaffold is the first step in its journey

from a laboratory curiosity to a clinical candidate. The data for 2-(4-Methylpiperazin-1-
yl)pyrimidin-4-amine are summarized below.

Data Summary Table
Property Value Source

CAS Number 57005-71-7 [6]

Molecular Formula C₉H₁₅N₅ [6]

Molecular Weight 193.25 g/mol [6]

Appearance Typically a solid (e.g., powder) Inferred

Storage Conditions

Inert atmosphere, room

temperature, keep in dark

place

[6]

Note: Experimentally determined properties like melting point, solubility, and pKa are not widely

published for this specific molecule. Researchers should perform experimental validation upon

synthesis.

PART 2: Synthesis and Characterization Workflow
The synthesis of substituted pyrimidines often relies on the differential reactivity of halogenated

precursors. The following protocol describes a robust and logical pathway to 2-(4-
Methylpiperazin-1-yl)pyrimidin-4-amine from commercially available starting materials.

Proposed Synthetic Pathway: A Logic-Driven Approach
A standard and effective method for synthesizing this class of compounds is through sequential

nucleophilic aromatic substitution (SNAr) reactions on a di-substituted pyrimidine. The choice of

2,4-dichloropyrimidine as a starting material is strategic; the chlorine atom at the C2 position is
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generally more susceptible to nucleophilic attack than the one at C4, although this can be

influenced by reaction conditions.

Experimental Protocol: Synthesis
Objective: To synthesize 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine via a two-step SNAr

protocol.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-4-chloropyrimidine

Rationale: This initial step aims to selectively introduce the 1-methylpiperazine moiety.

Performing the reaction at a controlled, low temperature with a slight excess of the

pyrimidine substrate favors monosubstitution and minimizes the formation of the di-

substituted byproduct.

Setup: To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol (10 mL/g), add

N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

Reaction: Cool the mixture to 0°C in an ice bath. Add 1-methylpiperazine (1.1 eq) dropwise

over 30 minutes, ensuring the internal temperature does not exceed 5°C.

Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-

dichloropyrimidine is consumed.

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue

in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry

the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude

intermediate. Purification can be achieved via column chromatography if necessary.

Step 2: Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (Final Product)

Rationale: The second SNAr reaction replaces the remaining chlorine atom with an amine

group. This amination is typically conducted at elevated temperatures in a sealed vessel to

accommodate the volatility of the ammonia solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1418839?utm_src=pdf-body
https://www.benchchem.com/product/b1418839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Setup: Place the crude 2-(4-methylpiperazin-1-yl)-4-chloropyrimidine from Step 1 into a

sealed pressure vessel.

Reaction: Add a 7N solution of ammonia in methanol (10 eq). Seal the vessel and heat to 80-

90°C for 12-16 hours.

Monitoring: After cooling to room temperature, check for the disappearance of the starting

material by TLC or LC-MS.

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The

resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by silica gel column chromatography to yield the final product, 2-(4-
Methylpiperazin-1-yl)pyrimidin-4-amine.

Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized

compound. This process is self-validating, as each step provides orthogonal data to build a

complete structural and purity profile.
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Caption: Logical workflow for the synthesis, purification, and analytical validation of the target

compound.

Expected Spectroscopic Data
While specific, experimentally-derived spectra for this exact compound are not readily available

in public literature, we can predict the key features based on its structure and data from

analogous compounds.[7][8][9][10]

¹H NMR (DMSO-d₆, 500 MHz):

Pyrimidine Ring: Two doublets would be expected for the pyrimidine protons, likely in the δ

7.5-8.5 ppm range.

Amine Group: A broad singlet corresponding to the two -NH₂ protons, likely around δ 6.0-

7.0 ppm.

Piperazine Ring: Two sets of multiplets (likely appearing as broad triplets), integrating to 4

protons each, for the -CH₂- groups. One set would be adjacent to the pyrimidine ring (δ

3.6-3.8 ppm) and the other adjacent to the N-methyl group (δ 2.4-2.6 ppm).

Methyl Group: A sharp singlet integrating to 3 protons for the -CH₃ group, expected around

δ 2.2-2.3 ppm.

¹³C NMR (DMSO-d₆, 125 MHz):

Expect 3-4 signals in the aromatic region (δ 150-165 ppm) for the pyrimidine carbons.

Signals for the piperazine carbons would appear in the δ 40-55 ppm range.

A signal for the methyl carbon would be expected in the upfield region, around δ 45-50

ppm.

Mass Spectrometry (ESI+):

The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 194.26,

corresponding to the molecular weight of 193.25.[6]
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Infrared (IR) Spectroscopy:

N-H Stretch: A characteristic pair of bands in the 3100-3400 cm⁻¹ region for the primary

amine (-NH₂).

C-H Stretch: Aliphatic C-H stretching from the piperazine and methyl groups just below

3000 cm⁻¹.

C=N and C=C Stretch: A series of sharp bands in the 1550-1650 cm⁻¹ region

corresponding to the pyrimidine ring stretches.

N-H Bend: A bending vibration for the primary amine around 1600 cm⁻¹.

PART 3: Reactivity, Biological Potential, and
Applications in Drug Design
The true value of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine lies in its potential as a

versatile starting point for creating libraries of bioactive compounds. Its structure is pre-

validated by its presence in numerous biologically active molecules.

Chemical Reactivity and Derivatization
The primary amine at the C4 position is a key handle for derivatization. It can readily undergo

reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with aryl halides to form

diarylamines, a common linkage in kinase inhibitors like Imatinib.[2]

The Scaffold in Action: A Kinase Inhibitor Paradigm
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The 2-aminopyrimidine motif is a classic "hinge-binding" element in ATP-competitive kinase

inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds with the

backbone of the kinase hinge region. The 2-(4-methylpiperazin-1-yl) group typically projects out

of the ATP-binding pocket into the solvent-exposed region, where it can be modified to enhance

selectivity and improve physicochemical properties.

ATP Binding Pocket

Inhibitor Scaffold

Solvent Front

Kinase Hinge Region
(Backbone NH groups)

Pyrimidine-4-amine
(Hinge Binder)

 H-Bonds 

2-(4-Methylpiperazin-1-yl)
(Solvent-Exposed Tail)

H₂O

 Improves
Solubility 

H₂O

Click to download full resolution via product page

Caption: Binding model of the scaffold as a hypothetical ATP-competitive kinase inhibitor.

Known Biological Activities of Analogs
While the specific biological activity of the title compound is not extensively documented,

numerous related structures containing the (4-methylpiperazin-1-yl)pyrimidine core have

demonstrated significant therapeutic potential, suggesting promising avenues for investigation:
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Anticancer Agents: The pyrimidine-piperazine scaffold is central to the structure of Imatinib, a

tyrosine kinase inhibitor used to treat chronic myeloid leukemia.[2][3]

GPR119 Agonists: Derivatives of 2-(piperazin-1-yl)pyrimidine have been developed as

agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis, with

potential applications for treating type 2 diabetes and obesity.[11]

Antiplasmodial Activity: Hybrids incorporating a piperazine-linked pyrimidine have shown

potent activity against P. falciparum, the parasite responsible for malaria.[12]

MAO-A Inhibitors: Certain pyrimidinyl-piperazine derivatives have exhibited selective

inhibitory activity against monoamine oxidase A (MAO-A), a target for antidepressant drugs.

[7][13]

Conclusion
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is more than a simple chemical; it is a

strategically designed building block that embodies key principles of modern medicinal

chemistry. It combines a proven hinge-binding element with a versatile pharmacokinetic-

modulating group, offering a robust starting point for library synthesis and lead optimization.

The synthetic accessibility and predictable reactivity of this scaffold, coupled with the

established biological relevance of its analogs, make it a high-value asset for research

programs targeting a wide range of diseases, from cancer to metabolic and infectious

disorders. This guide provides the foundational knowledge for scientists to harness the

potential of this powerful chemical scaffold in the pursuit of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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